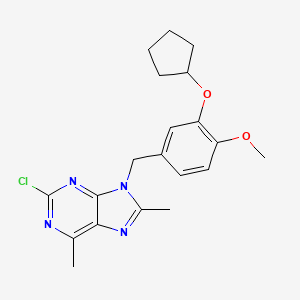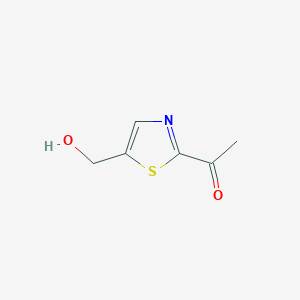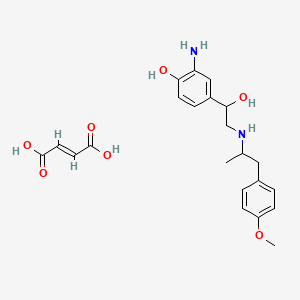
Pde IV-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde IV-IN-1 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). This compound exhibits significant anti-inflammatory activity and has been studied for its potential in treating various inflammatory diseases, including asthma, chronic obstructive pulmonary disease, and depression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pde IV-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows standardized protocols to ensure consistency and quality. This involves large-scale synthesis using optimized reaction conditions, purification processes, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pde IV-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Pde IV-IN-1 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of PDE4 and its effects on cAMP levels.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating asthma, chronic obstructive pulmonary disease, and depression.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications.
Mécanisme D'action
Pde IV-IN-1 exerts its effects by inhibiting the activity of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in inflammatory responses. The inhibition of PDE4 also affects the expression of adhesion molecules and other signaling pathways, contributing to its anti-inflammatory and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.
Crisaborole: Used for treating atopic dermatitis.
Apremilast: Used for treating psoriatic arthritis.
Ibudilast: Investigated for treating neurological disorders.
Uniqueness of Pde IV-IN-1
This compound is unique due to its high potency and selectivity for PDE4, making it a valuable compound for studying the enzyme’s role in various diseases. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness and potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C20H23ClN4O2 |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2-chloro-9-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-6,8-dimethylpurine |
InChI |
InChI=1S/C20H23ClN4O2/c1-12-18-19(24-20(21)22-12)25(13(2)23-18)11-14-8-9-16(26-3)17(10-14)27-15-6-4-5-7-15/h8-10,15H,4-7,11H2,1-3H3 |
Clé InChI |
BVRVGGHTZPRZDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)Cl)N(C(=N2)C)CC3=CC(=C(C=C3)OC)OC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)










